![molecular formula C12H16ClN3 B4713830 2-(2-piperidinyl)-1H-benzimidazole hydrochloride CAS No. 1052546-11-8](/img/structure/B4713830.png)
2-(2-piperidinyl)-1H-benzimidazole hydrochloride
Overview
Description
2-(2-piperidinyl)-1H-benzimidazole hydrochloride, also known as JB-1, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. JB-1 is a benzimidazole derivative that has been synthesized using a variety of methods and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(2-piperidinyl)-1H-benzimidazole hydrochloride is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in cells. This compound has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been found to have anti-inflammatory and antioxidant effects. This compound has also been found to modulate the expression of various genes involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
2-(2-piperidinyl)-1H-benzimidazole hydrochloride has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target. This compound is also stable and can be easily synthesized in large quantities. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-piperidinyl)-1H-benzimidazole hydrochloride. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could explore the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, future studies could investigate the potential side effects of this compound and its toxicity profile in vivo. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
2-(2-piperidinyl)-1H-benzimidazole hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo.
Another area of research has explored the use of this compound as a neuroprotective agent. Studies have shown that this compound can protect against neuronal damage caused by oxidative stress and inflammation. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-piperidin-2-yl-1H-benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFLSKXTTKKAEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586004 | |
Record name | 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1052546-11-8 | |
Record name | 2-(Piperidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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